molecular formula C8H12O2 B576141 5-Hexene-2,4-dione, 3,5-dimethyl- (9CI) CAS No. 191112-69-3

5-Hexene-2,4-dione, 3,5-dimethyl- (9CI)

Cat. No.: B576141
CAS No.: 191112-69-3
M. Wt: 140.182
InChI Key: UHXGDMKOZOQGNT-UHFFFAOYSA-N
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Description

5-Hexene-2,4-dione, 3,5-dimethyl- (9CI) (CAS: 52204-69-0) is a diketone derivative with the molecular formula C₆H₈O₂ and a molecular weight of 112.13 g/mol. Its structure features conjugated ketone groups at positions 2 and 4, a double bond at position 5, and methyl substituents at positions 3 and 5 (SMILES: CC(=O)CC(=O)C=C) . Key physicochemical properties include:

  • Hydrogen bond acceptors: 2
  • XLogP: 0.4 (indicating moderate lipophilicity)
  • Topological polar surface area: 34.1 Ų
    This compound is primarily utilized as a synthetic intermediate in organic chemistry and pharmaceutical research due to its reactive diketone and α,β-unsaturated ketone moieties .

Properties

CAS No.

191112-69-3

Molecular Formula

C8H12O2

Molecular Weight

140.182

IUPAC Name

3,5-dimethylhex-5-ene-2,4-dione

InChI

InChI=1S/C8H12O2/c1-5(2)8(10)6(3)7(4)9/h6H,1H2,2-4H3

InChI Key

UHXGDMKOZOQGNT-UHFFFAOYSA-N

SMILES

CC(C(=O)C)C(=O)C(=C)C

Synonyms

5-Hexene-2,4-dione, 3,5-dimethyl- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3,5-Hexadien-2-one,3,4-dimethyl-, (E)- (9CI) (CAS: 89128-18-7)

  • Molecular formula : C₈H₁₂O
  • Molecular weight : 124.18 g/mol
  • Key structural differences: Contains a dienone system (double bonds at positions 3 and 5) instead of conjugated diketones. Methyl groups at positions 3 and 4 (vs. 3 and 5 in the target compound). SMILES: CC(=O)/C(/C)=C(\C)/C=C .
  • Physicochemical properties :
    • Higher molecular weight and logP due to additional methyl groups.
    • Increased steric hindrance from adjacent methyl substituents .
  • Applications : Likely used in polymerization or as a flavor/fragrance precursor due to its extended conjugated system.

3-Hexene-2,5-dione,3-ethyl- (9CI) (CAS: 189133-40-2)

  • Molecular formula : C₈H₁₂O₂
  • Molecular weight : 140.18 g/mol
  • Key structural differences :
    • Ethyl substituent at position 3 (vs. methyl).
    • Diketone groups at positions 2 and 5 (vs. 2 and 4).
    • SMILES: CC(=O)C(C)=CC(=O)C .
  • Physicochemical properties :
    • Higher logP (predicted) due to the ethyl group.
    • Reduced polarity compared to the target compound.
  • Applications: Potential use in asymmetric synthesis or agrochemicals due to its branched alkyl chain .

4-Hexen-3-one, 5-amino-2-hydroxy-, (Z)- (9CI) (CAS: 83326-43-6)

  • Molecular formula: C₆H₁₁NO₂
  • Molecular weight : 129.16 g/mol
  • Key structural differences: Amino and hydroxyl substituents introduce hydrogen-bonding capacity. Ketone at position 3 and hydroxyl at position 2 (vs. diketones at 2 and 4). SMILES: O=C1CC(N)C(=O)CC1 .
  • Physicochemical properties: Hydrogen bond donors: 2 (vs. 0 in the target compound). Higher solubility in polar solvents.
  • Applications : Likely serves as a chiral building block in pharmaceuticals or bioactive molecules .

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